Physicochemical Profiling and Synthetic Utility of N-Methyl-3,5-bis(trifluoromethyl)aniline
Physicochemical Profiling and Synthetic Utility of N-Methyl-3,5-bis(trifluoromethyl)aniline
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper
Executive Summary
The incorporation of trifluoromethyl (–CF₃) groups into aromatic systems is a foundational strategy in medicinal chemistry and catalyst design, utilized to profoundly alter electronic distribution and lipophilicity. N-methyl-3,5-bis(trifluoromethyl)aniline (CAS: 42450-72-6) serves as a highly specialized intermediate and a critical mechanistic probe in advanced organic synthesis[1].
As a Senior Application Scientist, I have structured this guide to move beyond basic specifications. We will dissect the causality behind its physicochemical behavior, detail a self-validating synthetic protocol to overcome its poor nucleophilicity, and illustrate its specialized applications in probing asymmetric organocatalysis and facilitating P(III)/P(V) redox chemistry.
Structural & Physicochemical Profile
The utility of N-methyl-3,5-bis(trifluoromethyl)aniline is dictated entirely by the push-pull dynamics of its functional groups.
Quantitative Data Summary
| Physicochemical Property | Value |
| IUPAC Name | N-Methyl-3,5-bis(trifluoromethyl)aniline |
| CAS Number | 42450-72-6 (Free Base) / 1218764-02-3 (HCl Salt)[2] |
| Molecular Formula | C₉H₇F₆N |
| Molecular Weight | 243.15 g/mol [3] |
| Monoisotopic Mass | 243.04826 Da[4] |
| Predicted XlogP | 4.2[4] |
| Density | ~1.255 g/cm³[5] |
| Canonical SMILES | CNC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F[1] |
Causality of Physicochemical Behavior
-
Electronic Depletion: The two –CF₃ groups at the meta positions exert powerful electron-withdrawing inductive (–I) and hyperconjugative effects. This drastically depletes the electron density of the aromatic ring and, crucially, the nitrogen lone pair. Consequently, the amine is an exceptionally poor nucleophile[6].
-
Lipophilicity and Hydrogen Bonding: The N-methyl substitution replaces a primary amine proton with a sterically demanding methyl group. While alkylation typically increases basicity slightly, the overriding electron-withdrawing nature of the bis-CF₃ phenyl ring keeps the pKa extremely low. The loss of one N–H bond donor fundamentally alters its hydrogen-bonding capacity and drives its high lipophilicity (XlogP = 4.2)[4].
Synthetic Access & Purification Protocol
Because N-methyl-3,5-bis(trifluoromethyl)aniline is highly electron-deficient, standard direct alkylation with methyl halides often fails or leads to complex mixtures. A robust, self-validating three-step protocol via trifluoroacetylation is required to ensure exclusive mono-N-methylation[6].
Step-by-Step Methodology
-
Trifluoroacetylation (Protection/Activation):
-
Procedure: Dissolve 3,5-bis(trifluoromethyl)aniline (1.0 equiv, e.g., 6.4 mmol) in anhydrous CH₂Cl₂ (14 mL) and cool to 0 °C. Slowly add trifluoroacetic anhydride (TFAA, 3.0 equiv). Stir at 0 °C for 20 minutes[6].
-
Causality: TFAA rapidly protects the primary amine. The resulting trifluoroacetamide is highly acidic, which facilitates the subsequent deprotonation and methylation step while entirely preventing over-alkylation.
-
Workup: Evaporate all volatiles under reduced pressure to yield the crude intermediate.
-
-
Methylation:
-
Procedure: Dissolve the crude trifluoroacetamide in acetone (15 mL). Add an excess of methyl iodide (MeI) and reflux[6].
-
Causality: The electron-withdrawing trifluoroacetyl group ensures that only a single methyl group is transferred to the nitrogen center.
-
-
Hydrolysis (Deprotection):
Fig 1. Synthesis of N-methyl-3,5-bis(CF3)aniline and its conversion to a thiourea catalyst.
Mechanistic Applications in Advanced Catalysis
Application A: Probing Bifunctional Thiourea Organocatalysts
In the asymmetric Michael addition of Meldrum's acid to nitroalkenes, bifunctional thiourea catalysts (such as Cinchona alkaloid derivatives) rely on hydrogen bonding to activate the nitroalkene[7]. To definitively prove that bidentate (two-point) hydrogen bonding is strictly required, researchers synthesized an N-methylated analogue of the standard catalyst using N-methyl-3,5-bis(trifluoromethyl)aniline[6].
-
Protocol & Causality: Because the N-methylated aniline is an extremely electron-poor nucleophile, it cannot be condensed with isothiocyanates under standard conditions. It must first be deprotonated using a strong base like n-BuLi at –78 °C[8].
-
Validation: The resulting N-methylated thiourea lacks one N–H donor. When applied to the catalytic reaction, yields plummeted (36–45% after 48 hours), and asymmetric induction was completely abolished (0% ee)[6]. This self-validating experiment proved the absolute necessity of the dual N–H hydrogen-bond donor motif in these organocatalysts.
Application B: Organophosphorus-Catalyzed P(III)/P(V) Reductive Functionalization
N-methyl-3,5-bis(trifluoromethyl)aniline serves as a highly effective exogenous coupling partner in the reductive functionalization of nitro compounds[9].
-
Workflow: Utilizing a geometrically distorted organophosphetane P(III) catalyst and phenylsilane as a terminal reductant, nitroalkanes are deoxygenated to form highly reactive oxazaphosphorane intermediates[9].
-
Causality: The aniline intercepts this intermediate to form a novel N–N bond, yielding N-functionalized hydrazines[10]. The highly electron-deficient nature of the bis(CF₃)aniline ensures excellent chemoselectivity; it is unreactive enough to avoid prematurely poisoning the delicate P(III) catalyst, yet nucleophilic enough to trap the highly electrophilic nitrene-like intermediate.
Fig 2. P(III)/P(V) redox cycle using N-methyl-3,5-bis(CF3)aniline as a coupling partner.
References
-
Title: N-methyl-3,5-bis(trifluoromethyl)aniline hydrochloride (C9H7F6N) - PubChemLite Source: uni.lu URL:[Link]
-
Title: CAS No. 1218764-02-3 | Chemsrc Source: chemsrc.com URL:[Link]
-
Title: Asymmetric organocatalytic Michael addition of Meldrum's acid to nitroalkenes: probing the mechanism of bifunctional thiourea Source: arkat-usa.org URL:[Link]
-
Title: ORGANOPHOSPHORUS-CATALYZED REDUCTIVE FUNCTIONALIZATION OF NITROCOMPOUNDS VIA P(III)/P(V) REDOX COUPLE Source: mit.edu URL:[Link]
-
Title: (PDF) Asymmetric organocatalytic Michael addition of Meldrum's acid to nitroalkenes: Probing the mechanism of bifunctional thiourea organocatalysts Source: researchgate.net URL:[Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. CAS No. 1218764-02-3 | Chemsrc [chemsrc.com]
- 3. N1-methyl-3,5-di(trifluoromethyl)aniline CAS#: 42450-72-6 [amp.chemicalbook.com]
- 4. PubChemLite - N-methyl-3,5-bis(trifluoromethyl)aniline hydrochloride (C9H7F6N) [pubchemlite.lcsb.uni.lu]
- 5. chem960.com [chem960.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. dspace.mit.edu [dspace.mit.edu]
